molecular formula C17H21N5O2S B6766000 N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]-2-methylpiperidine-1-sulfonamide

N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]-2-methylpiperidine-1-sulfonamide

Cat. No.: B6766000
M. Wt: 359.4 g/mol
InChI Key: XFVQIKIYGYAQBR-UHFFFAOYSA-N
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Description

N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]-2-methylpiperidine-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains an imidazole ring, a piperidine ring, and a sulfonamide group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]-2-methylpiperidine-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through cyclization reactions, followed by the introduction of the cyanophenyl group. The piperidine ring is then attached via alkylation reactions, and finally, the sulfonamide group is introduced through sulfonation reactions. These steps often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent reaction parameters, reducing human error, and increasing overall efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]-2-methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]-2-methylpiperidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]-2-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4: This compound shares the cyanophenyl group and has similar biological activities.

    4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Tetradecanoate: Another compound with a cyanophenyl group, used in different chemical and biological studies.

Uniqueness

N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]-2-methylpiperidine-1-sulfonamide is unique due to its combination of an imidazole ring, piperidine ring, and sulfonamide group. This structural arrangement provides a distinct set of chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]-2-methylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-13-5-2-3-8-22(13)25(23,24)20-12-17-19-11-16(21-17)15-7-4-6-14(9-15)10-18/h4,6-7,9,11,13,20H,2-3,5,8,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVQIKIYGYAQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)NCC2=NC=C(N2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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